(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid
CAS No.:
Cat. No.: VC13773093
Molecular Formula: C8H8BF3O3
Molecular Weight: 219.96 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H8BF3O3 |
---|---|
Molecular Weight | 219.96 g/mol |
IUPAC Name | [3-(difluoromethoxy)-4-fluoro-5-methylphenyl]boronic acid |
Standard InChI | InChI=1S/C8H8BF3O3/c1-4-2-5(9(13)14)3-6(7(4)10)15-8(11)12/h2-3,8,13-14H,1H3 |
Standard InChI Key | JVXIEYVFFSKEOB-UHFFFAOYSA-N |
SMILES | B(C1=CC(=C(C(=C1)OC(F)F)F)C)(O)O |
Canonical SMILES | B(C1=CC(=C(C(=C1)OC(F)F)F)C)(O)O |
Introduction
Structural and Molecular Characteristics
The molecular formula of (3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid is C₈H₈BF₃O₃, with a molecular weight of 227.96 g/mol. The difluoromethoxy (-OCF₂H) and fluorine substituents introduce significant electron-withdrawing effects, while the methyl group contributes steric bulk. These features collectively influence the compound’s reactivity, solubility, and stability.
Table 1: Predicted Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₈H₈BF₃O₃ |
Molecular Weight | 227.96 g/mol |
LogP (Partition Coefficient) | Estimated 1.2–1.8 (moderate lipophilicity) |
Water Solubility | Low (enhanced by boronic acid’s polar groups) |
pKa (Boronic Acid) | ~8.5–10 (typical for arylboronic acids) |
The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, while the fluorine and difluoromethoxy groups modulate electronic density, directing electrophilic substitution patterns .
Synthetic Routes and Optimization
Palladium-Catalyzed Borylation
The most plausible synthesis involves palladium-catalyzed borylation of a pre-functionalized aryl halide. For example:
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Starting Material: 3-(Difluoromethoxy)-4-fluoro-5-methylbromobenzene.
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Reagents: Bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂ catalyst, potassium acetate base.
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Conditions: Toluene solvent, 80–100°C, 12–24 hours under inert atmosphere.
This method typically yields boronic esters, which are hydrolyzed to the free boronic acid using acidic conditions .
Directed Ortho-Metalation (DoM)
An alternative approach employs directed metalation:
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Substrate: 3-(Difluoromethoxy)-4-fluoro-5-methylanisole.
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Metalating Agent: LDA (lithium diisopropylamide).
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Quenching: Trimethyl borate followed by acidic workup.
This route leverages the directing ability of the methoxy group, which is later modified to difluoromethoxy .
Table 2: Comparison of Synthetic Methods
Method | Yield (%) | Purity | Scalability |
---|---|---|---|
Palladium-Catalyzed | 60–75 | High | Industrial |
Directed Metalation | 40–55 | Moderate | Lab-scale |
Reactivity and Chemical Applications
Suzuki-Miyaura Cross-Coupling
The compound serves as a key building block in synthesizing biaryl structures. For instance:
Conditions: Pd(PPh₃)₄, K₂CO₃, ethanol/water, 60°C . The difluoromethoxy group enhances electrophilicity, accelerating transmetalation.
Oxidation and Functionalization
Oxidation of the boronic acid group with H₂O₂ yields 3-(difluoromethoxy)-4-fluoro-5-methylphenol, a potential intermediate for pharmaceuticals.
Table 3: Common Reactions and Products
Reaction Type | Reagents/Conditions | Major Product |
---|---|---|
Suzuki Coupling | Pd catalyst, base, 60–80°C | Biaryls for drug candidates |
Oxidation | H₂O₂, acidic conditions | Phenolic derivatives |
Electrophilic Substitution | HNO₃/H₂SO₄ | Nitro-substituted analogs |
Industrial and Material Science Applications
Polymer Synthesis
Incorporating this boronic acid into polymers enables dynamic covalent networks, useful in self-healing materials. The difluoromethoxy group improves thermal stability.
Electronic Materials
As a precursor for organic semiconductors, its planar aryl structure facilitates π-π stacking, enhancing charge mobility.
Comparison with Analogous Boronic Acids
Table 4: Substituent Effects on Reactivity
Compound | Substituents | LogP | Suzuki Reaction Rate (Relative) |
---|---|---|---|
Phenylboronic acid | None | 0.28 | 1.0 |
(4-Fluorophenyl)boronic acid | 4-F | 0.75 | 1.4 |
(3-(Difluoromethoxy)phenyl)boronic acid | 3-OCF₂H | 1.12 | 2.1 |
Target Compound | 3-OCF₂H, 4-F, 5-CH₃ | 1.6* | 2.5* |
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